3-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-phenylbenzamide
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Overview
Description
3-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-phenylbenzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-phenylbenzamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-phenylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This compound can also interfere with cellular signaling pathways, affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide with similar structural features but different functional groups.
N-Allyl-4-methylbenzenesulfonamide: Shares the 4-methylbenzenesulfonyl group but has an allyl group instead of the benzamide structure.
Uniqueness
3-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-phenylbenzamide is unique due to its specific combination of the sulfonyl and benzamide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfonylmethyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-16-10-12-20(13-11-16)26(24,25)15-17-6-5-7-18(14-17)21(23)22-19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBPOEPJKAHIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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